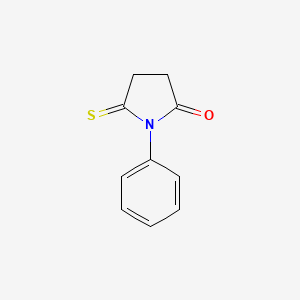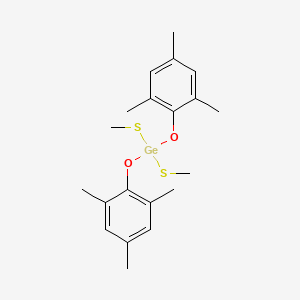
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is a chemical compound with the molecular formula C20H28GeO2S2 It is known for its unique structure, which includes a germanium atom bonded to two methylsulfanyl groups and two 2,4,6-trimethylphenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenol and methylthiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nucleophiles such as amines, thiols, and halides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of new derivatives with different functional groups.
Reduction: Reduced forms of the compound, potentially altering the germanium center or attached groups.
科学的研究の応用
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)germane: Similar in that it contains a germanium center but differs in the attached groups.
Bis(phenylthio)germane: Contains phenylthio groups instead of methylsulfanyl groups.
Bis(2,4,6-trimethylphenoxy)silane: Similar structure but with silicon instead of germanium.
Uniqueness
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is unique due to its combination of methylsulfanyl and 2,4,6-trimethylphenoxy groups attached to a germanium center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
921201-58-3 |
|---|---|
分子式 |
C20H28GeO2S2 |
分子量 |
437.2 g/mol |
IUPAC名 |
bis(methylsulfanyl)-bis(2,4,6-trimethylphenoxy)germane |
InChI |
InChI=1S/C20H28GeO2S2/c1-13-9-15(3)19(16(4)10-13)22-21(24-7,25-8)23-20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
InChIキー |
FYOGJMVXWARIDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)O[Ge](OC2=C(C=C(C=C2C)C)C)(SC)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


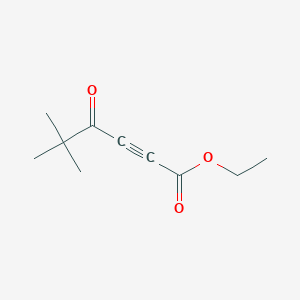
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
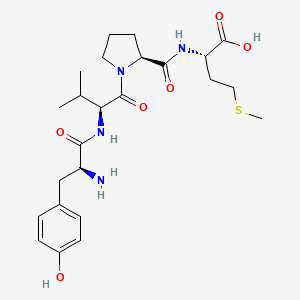
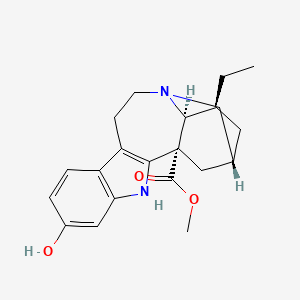
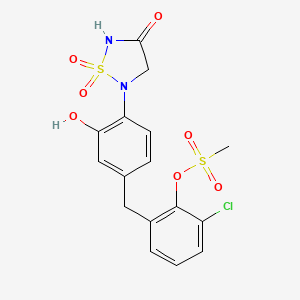
![2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14175536.png)
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
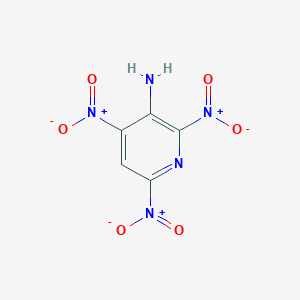
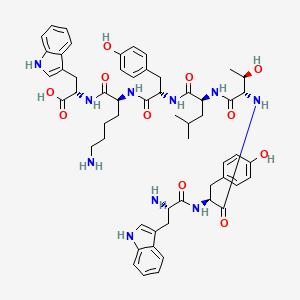

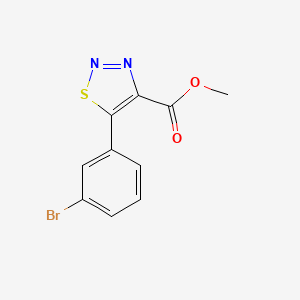
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
